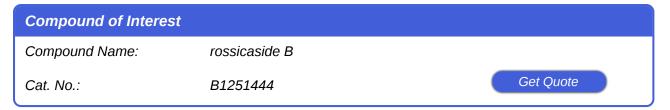


Application Notes and Protocols: Structure Elucidation of Rossicaside B using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Rossicaside B is a phenylpropanoid glycoside isolated from the plant Boschniakia rossica. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational chemical information for understanding its biological activity. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous determination of complex molecular structures like rossicaside B. This application note provides a detailed overview of the methodologies and data interpretation involved in the structure elucidation of rossicaside B using a suite of 2D NMR experiments.

Spectroscopic Data of Rossicaside B

The structural determination of **rossicaside B** is based on the comprehensive analysis of its 1D and 2D NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shifts, and key 2D NMR correlations.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Rossicaside B** (500 MHz, CD₃OD)



Position	δC (ppm)	δΗ (ррт)	Multiplicit y (J in Hz)	COSY Correlatio ns	HMBC Correlatio ns	NOESY Correlatio ns
Aglycone						
1	131.9	_				
2	130.5	7.05	d (8.5)	H-3	C-4, C-6, C-7	Η-3, Η-α
3	116.8	6.78	d (8.5)	H-2	C-1, C-5	H-2
4	160.2					
5	116.8	6.78	d (8.5)	H-6	C-1, C-3	H-6
6	130.5	7.05	d (8.5)	H-5	C-2, C-4, C-7	Η-5, Η-α
7 (α)	127.2	6.59	d (15.9)	Н-β	C-1, C-2, C-6, C-β, C=O	H-2, H-6, H-β
8 (β)	139.8	7.62	d (15.9)	Η-α	C-1, C-7, C=O	Η-α
9 (C=O)	168.5	_				
Glucose I						
1'	104.2	4.88	d (7.8)	H-2'	C-2', C-3', C-5', Aglycone C-4	H-2', H-3', H-5'
2'	75.1	3.48	m	H-1', H-3'	C-1', C-3'	H-1', H-3'
3'	77.8	3.55	m	H-2', H-4'	C-2', C-4', C-5'	H-1', H-2', H-4', H-5'
4'	71.5	3.39	m	H-3', H-5'	C-3', C-5', C-6'	H-3', H-5'



5'	78.0	3.45	m	H-4', H-6'a, H-6'b	C-1', C-3', C-4', C-6'	H-1', H-3', H-6'a, H- 6'b
6'a	62.6	3.88	dd (12.0, 2.0)	H-5', H-6'b	C-4', C-5'	H-5', H-6'b
6'b	3.71	dd (12.0, 5.5)	H-5', H-6'a	C-4', C-5'	H-5', H-6'a	
Glucose II						-
1"	102.8	5.10	d (7.5)	H-2"	C-2", C-3", C-5", Glucose I C-3'	H-2", H-3", H-5"
2"	75.9	3.52	m	H-1", H-3"	C-1", C-3"	H-1", H-3"
3"	77.9	3.60	m	H-2", H-4"	C-2", C-4", C-5"	H-1", H-2", H-4", H-5"
4"	71.7	3.41	m	H-3", H-5"	C-3", C-5", C-6"	H-3", H-5"
5"	78.2	3.49	m	H-4", H- 6"a, H-6"b	C-1", C-3", C-4", C-6"	H-1", H-3", H-6"a, H- 6"b
6"a	62.8	3.90	dd (12.0, 2.2)	H-5", H-6"b	C-4", C-5"	H-5", H-6"b
6"b	3.73	dd (12.0, 5.8)	H-5", H-6"a	C-4", C-5"	H-5", H-6"a	
Rhamnose						_
1"'	102.1	4.52	d (1.5)	H-2'''	C-2"", C- 3"", C-5""	H-2'''
2'''	72.3	3.65	m	H-1"', H-3"'	C-1"', C-3"	H-1"', H-3"'
3'''	72.1	3.78	m	H-2"', H-4"	C-2"', C- 4"'', C-5"'	H-2"", H-4""



4'''	73.9	3.35	m	H-3"", H-5""	C-3''', C- 5''', C-6'''	H-3"", H-5""
5'''	70.0	3.95	m	H-4"", H-6"	C-1"', C- 3"', C-4"', C-6"	H-4''', H-6'''
6'''	18.0	1.25	d (6.2)	H-5'''	C-4"', C-5"	H-5'''

Note: Chemical shifts (δ) are reported in ppm relative to the solvent signal of CD₃OD (δ H 3.31, δ C 49.0). J values are in Hertz. Assignments are based on COSY, HSQC, HMBC, and NOESY data.

Experimental Protocols Sample Preparation

A 5 mg sample of purified **rossicaside B** was dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution was transferred to a 5 mm NMR tube for analysis.

NMR Spectroscopy

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

- ¹H NMR: A standard single-pulse experiment was used. Key parameters included a spectral width of 12 ppm, 32k data points, a relaxation delay of 2 s, and 16 scans.
- ¹³C NMR: A proton-decoupled experiment with a spectral width of 220 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans was performed.
- COSY (Correlation Spectroscopy): A gradient-enhanced COSY45 experiment was performed. The spectral width was 12 ppm in both dimensions. 2k data points in F2 and 256 increments in F1 were collected, with 8 scans per increment.
- HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment with adiabatic pulses was used for one-bond ¹H-¹³C correlations. The spectral widths were 12 ppm (F2, ¹H) and 180 ppm (F1, ¹³C). 2k data points in F2 and 256 increments in F1 were acquired with 16 scans per increment.



- HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were 12 ppm (F2, ¹H) and 220 ppm (F1, ¹³C). 2k data points in F2 and 512 increments in F1 were collected with 32 scans per increment.
- NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment was performed with a mixing time of 500 ms. The spectral width was 12 ppm in both dimensions. 2k data points in F2 and 256 increments in F1 were collected, with 16 scans per increment.

Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow for the structure elucidation of **rossicaside B** and highlight the key 2D NMR correlations that were instrumental in determining its chemical structure.

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